molecular formula C13H10O4 B13607545 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid

2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid

Cat. No.: B13607545
M. Wt: 230.22 g/mol
InChI Key: QZPMHHOQZLFFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to an oxoacetic acid moiety. The unique structure of this compound contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable reagent to introduce the oxoacetic acid functionality. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or chloroform to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reactions: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid stands out due to its unique combination of the methoxy-naphthalene structure with the oxoacetic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-17-11-5-4-8-6-10(12(14)13(15)16)3-2-9(8)7-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPMHHOQZLFFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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